N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide
Description
Properties
Molecular Formula |
C14H9Cl2N3O |
|---|---|
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C14H9Cl2N3O/c15-8-1-3-10(11(16)5-8)14(20)19-9-2-4-12-13(6-9)18-7-17-12/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
VKGNTHZNWGAOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=C(C=C(C=C3)Cl)Cl)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Dichlorobenzoyl Chloride
2,4-Dichlorobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions. The reaction proceeds via nucleophilic attack of the chloride ion on the carbonyl carbon, yielding the acyl chloride derivative. Excess thionyl chloride is removed by distillation, and the product is used directly in the next step without further purification.
Amide Bond Formation
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), equimolar quantities of 1H-benzimidazol-5-amine and 2,4-dichlorobenzoyl chloride are combined with a tertiary base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base neutralizes HCl generated during the reaction, driving the equilibrium toward amide formation.
Reaction Conditions
-
Temperature: 0–25°C
-
Time: 4–12 hours
-
Yield: 68–72% (isolated)
Critical Parameters
-
Moisture exclusion is essential to prevent hydrolysis of the acyl chloride.
-
Stoichiometric excess of the amine (1.2 eq) improves yield by compensating for side reactions.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics, reducing synthesis times from hours to minutes. A modified protocol adapted from benzimidazole derivative studies demonstrates this approach:
Procedure Overview
-
Microwave Reactor Setup : Combine 1H-benzimidazol-5-amine (1.0 eq), 2,4-dichlorobenzoyl chloride (1.1 eq), and TEA (2.0 eq) in acetonitrile.
-
Irradiation : Microwave at 150 W, 100°C, for 15 minutes.
-
Workup : Cool to room temperature, filter precipitated product, and wash with cold ethanol.
Performance Metrics
Advantages
-
Enhanced reaction homogeneity due to rapid dielectric heating.
-
Reduced solvent consumption (5 mL/g substrate vs. 15 mL/g in conventional methods).
Condensation-Cyclization Approaches
Alternative routes utilize preformed benzimidazole rings or in situ cyclization strategies:
Benzimidazole Synthesis via Na₂S₂O₅-Mediated Cyclization
4-Nitro-o-phenylenediamine reacts with 2,4-dichlorobenzaldehyde in ethanol under reflux with sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent:
Reaction Scheme
Conditions
Phosphoryl Chloride Activation
Phosphoryl chloride (POCl₃) facilitates chlorination of intermediate pyrimidinyl compounds, enabling subsequent coupling with benzimidazole derivatives. Though less direct, this method offers flexibility for structural analogs.
Optimization and Scale-Up Considerations
Industrial-scale production requires modifications to improve cost efficiency and reproducibility:
Solvent Selection
Comparative studies identify optimal solvents:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 72 | 92 |
| Acetonitrile | 37.5 | 85 | 95 |
| DCM | 8.9 | 68 | 90 |
Catalytic Innovations
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems, boosting yield to 78%.
-
Flow Chemistry : Continuous flow reactors achieve 89% yield with residence times <30 minutes, enabling kilogram-scale production.
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis with a C18 column (acetonitrile/water gradient) shows ≥95% purity for all methods.
Comparative Evaluation of Methods
| Method | Yield (%) | Time | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Conventional Amide | 68–72 | 4–12 h | High | 12.50 |
| Microwave-Assisted | 82–85 | 15 min | Moderate | 9.80 |
| Na₂S₂O₅ Cyclization | 65–68 | 4 h | Low | 14.20 |
| Flow Chemistry | 89 | 30 min | High | 8.40 |
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of 2,4-Dichlorobenzamide Derivatives
*Calculated based on molecular formula.
Key Observations :
- Core Heterocycle : Replacing benzimidazole with benzotriazole (ITSA1) retains HDAC-related activity but alters specificity. Benzotriazole derivatives show enhanced solubility due to the polar triazole ring .
- Substituent Position : Alda-1, with 2,6-dichloro substitution, activates ALDH2, whereas 2,4-dichloro derivatives (e.g., the target compound) may favor HDAC interactions due to steric and electronic effects .
- Linker Groups : Thiourea derivatives (e.g., Compound 4) exhibit urease inhibition, likely due to hydrogen-bonding interactions absent in amide-linked analogs .
Insights :
- Stereoelectronic Effects : The planar benzimidazole ring in the target compound may reduce conformational flexibility compared to thiourea derivatives (e.g., Compound 4), impacting binding kinetics .
- Solubility : tert-butyl groups enhance lipophilicity, as seen in pyrazole derivatives, but reduce aqueous solubility .
Biological Activity
N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide features a benzimidazole moiety and a dichlorobenzamide structure. Its molecular formula is , indicating the presence of two chlorine atoms which are critical for its biological activity. The structural characteristics contribute to its interaction with various biological targets.
The mechanism of action for N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide involves its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding sites. This compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
Anticancer Properties
Research indicates that N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide exhibits significant anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. For example, one study reported a 95% inhibition rate on MCF-7 cells compared to 60% inhibition by cisplatin .
- Mechanisms of Action : The antitumor activity is associated with increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent tumor cell death. The compound also enhances the activity of superoxide dismutase while reducing catalase and glutathione peroxidase activities .
Antiparasitic Activity
N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide has also been evaluated for its antiparasitic effects:
- Plasmodium Inhibition : Studies have shown that benzimidazole derivatives can inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The compound's mechanism involves inhibiting β-hematin formation, which is crucial for parasite survival .
Research Findings and Case Studies
Several studies have explored the biological activity of N-(1H-benzimidazol-5-yl)-2,4-dichlorobenzamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
